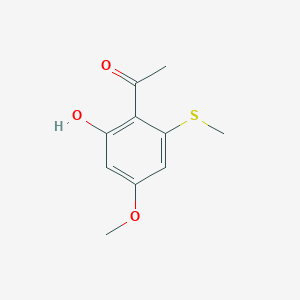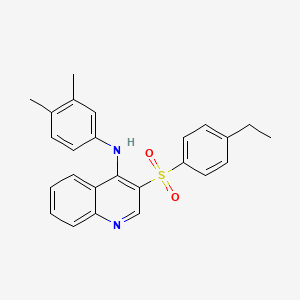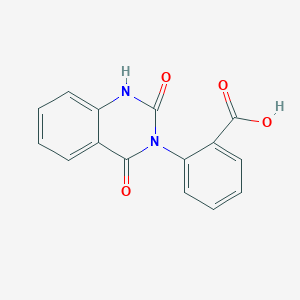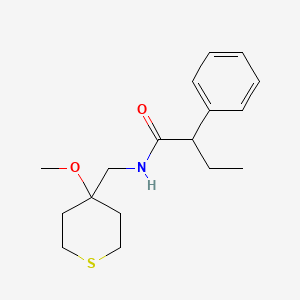
1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone” consists of a benzene ring with hydroxy, methoxy, and methylsulfanyl substituents. The exact structure can be obtained from the CAS Registry Number: 2490432-97-6.Scientific Research Applications
Environmental Detoxification
Methoxychlor and DDT, compounds related to environmental concerns due to their endocrine-disrupting and carcinogenic properties, undergo reductive dechlorination by the human intestinal bacterium Eubacterium limosum, suggesting a metabolic pathway for detoxification in the human gut (Yim et al., 2008).
Chemical Sensing and Biological Applications
A BODIPY-based fluorescent probe with high selectivity for hydrogen sulfide (H2S) was developed using 1-(2-Hydroxyphenyl)ethanone as a starting material. This probe demonstrates potential for studying HS− effects in biological systems due to its naked-eye and fluorescent turn-off capabilities (Fang et al., 2019).
Synthetic Chemistry Advancements
Research on directed metalation has led to one-pot syntheses of functionally diversified benzo[b]thiophenes and benzothienopyranones, showcasing the utility of hydroxy ketones as intermediates in synthesizing complex organic structures (Pradhan & De, 2005). Furthermore, a method for synthesizing 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one highlights the versatility of 1-(2-hydroxy-4-methoxyphenyl)ethanone in generating isoflavone and other heterocyclic compounds through condensation reactions (Moskvina et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, “1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone”, indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound .
properties
IUPAC Name |
1-(2-hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-6(11)10-8(12)4-7(13-2)5-9(10)14-3/h4-5,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJMIFDKUNJONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1SC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2836452.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2836458.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2836461.png)


![2-[(4-chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2836465.png)


![2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole](/img/structure/B2836471.png)


